Colestipol hydrochloride

Description

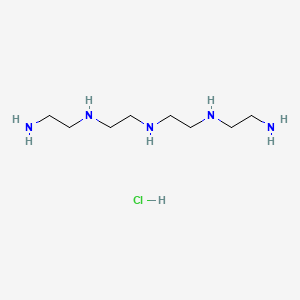

Structure

2D Structure

Properties

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23N5.ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACQNVJDWUAPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCNCCN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190737 | |

| Record name | Colestipol hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4961-41-5, 37296-80-3 | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]-, hydrochloride (1:5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4961-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colestipol hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037296803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colestipol hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37296-80-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Polymer Chemistry of Colestipol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colestipol hydrochloride is a high molecular weight, insoluble, basic anion-exchange resin utilized clinically as a bile acid sequestrant for the management of hypercholesterolemia. This technical guide provides a comprehensive overview of the core polymer chemistry of this compound, detailing its synthesis, structure, physicochemical properties, and mechanism of action. The information is presented to serve as a resource for researchers, scientists, and professionals involved in drug development and polymer-based therapeutics.

Introduction

This compound is a copolymer of diethylenetriamine and 1-chloro-2,3-epoxypropane (epichlorohydrin), with approximately one out of every five amine nitrogens protonated in the hydrochloride form.[1][2][3] It is a hydrophilic but virtually water-insoluble (99.75%) polymer that is not absorbed from the gastrointestinal tract and is not hydrolyzed by digestive enzymes.[2][3] Its primary clinical application is as a lipid-lowering agent, where it functions by binding bile acids in the intestine, thereby preventing their reabsorption and promoting their fecal excretion.[1][2] This interruption of the enterohepatic circulation of bile acids leads to an upregulation of cholesterol 7α-hydroxylase, which in turn increases the conversion of cholesterol into new bile acids, ultimately lowering plasma cholesterol levels.

Polymer Synthesis and Structure

The synthesis of this compound is achieved through a cross-linked copolymerization reaction between diethylenetriamine and epichlorohydrin.[1][4] A common method for producing pharmaceutically acceptable spherical beads is the "bead process," which is a form of suspension or emulsion polymerization.[5][6]

The fundamental structure of this compound is a highly cross-linked, three-dimensional network of polyamines. The secondary and tertiary amines in the polymer backbone can be protonated, forming positively charged ammonium ions that are balanced by chloride anions. These cationic sites are responsible for the polymer's ability to bind anionic molecules such as bile acids.

Figure 1: Synthesis of this compound.

Physicochemical Properties

This compound is a light yellow, odorless, and tasteless resin that is hygroscopic and swells when suspended in aqueous fluids.[1][3] Its key physicochemical properties are summarized in the table below.

| Property | Value/Specification | Reference |

| Physical Appearance | Light yellow, water-insoluble resin | [1] |

| Solubility | Virtually water-insoluble (99.75%) | [2][3] |

| Hygroscopicity | Hygroscopic, swells in water | [1][3] |

| Cholate Binding Capacity | 1.1 to 1.6 mEq per gram | [7] |

| Water Absorption | 3.3 to 5.3 g of water per gram | [7] |

| pH (10% w/w suspension) | 6.0 to 7.5 | [7] |

| Loss on Drying | Not more than 1.0% | [7] |

| Residue on Ignition | Not more than 0.3% | [7] |

| Heavy Metals | Not more than 0.002% | [8] |

| Chloride Content | 6.5% to 9.0% (on dried basis) | [8] |

Mechanism of Action: Bile Acid Sequestration

The therapeutic effect of this compound is a direct consequence of its polymer chemistry and occurs entirely within the gastrointestinal lumen. As an anion-exchange resin, the chloride ions can be exchanged for other anions, particularly those for which the resin has a higher affinity, such as bile acids.[1][2]

In the intestine, this compound binds to bile acids to form a stable, insoluble complex that is excreted in the feces.[1][2] This prevents the reabsorption of bile acids through the enterohepatic circulation. The resulting depletion of the bile acid pool in the liver stimulates the upregulation of the enzyme cholesterol 7α-hydroxylase, which is the rate-limiting step in the conversion of cholesterol to bile acids.[9] This increased catabolism of cholesterol leads to a decrease in intracellular cholesterol levels in hepatocytes. To replenish this cholesterol, the liver cells increase the number of low-density lipoprotein (LDL) receptors on their surface, which enhances the clearance of LDL cholesterol from the bloodstream.[9]

Figure 2: Interruption of Enterohepatic Circulation.

Experimental Protocols

Synthesis of this compound ("Bead Process")

While specific proprietary details may vary, a general procedure for the synthesis of this compound beads via emulsion polymerization can be inferred from the patent literature.[5][6]

-

Preparation of Aqueous Phase: An aqueous solution of a polyethylenepolyamine, such as diethylenetriamine, is prepared.

-

Dispersion: This aqueous solution, containing a surfactant (e.g., sodium alkylbenzene sulfonate), is dispersed in a hydrophobic solvent (e.g., toluene) with mechanical agitation to form an emulsion. The patent literature suggests a water-to-polyethylenepolyamine weight ratio of 1.8 to 3.6 and a surfactant-to-polyethylenepolyamine weight ratio of 1.0 to 3.0 grams per kilogram.[9]

-

Addition of Cross-linker: The bifunctional cross-linking agent, epichlorohydrin, is added to the dispersion.

-

Polymerization: The mixture is heated for approximately 1 to 5 hours to facilitate the copolymerization and cross-linking reactions, resulting in the formation of polymer beads.

-

Neutralization and Washing: The reaction mixture is treated with an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide).

-

Recovery: The resulting copolymer beads are recovered from the reaction mixture, typically through distillation to remove the solvent, followed by washing and drying.

-

Protonation: The polymer is treated with hydrochloric acid to form this compound.

Determination of Cholate Binding Capacity (USP Method)

This method determines the amount of sodium cholate that binds to this compound.[7]

-

Preparation of Cholate Solution: A solution with known concentrations of sodium cholate (10.0 mg/mL) and sodium chloride (9.0 mg/mL) is prepared in water. The pH is adjusted to 6.4 ± 0.1 with hydrochloric acid.

-

Test Preparation: A precisely weighed amount of this compound (1.0 ± 0.01 g) is transferred to a glass-stoppered flask.

-

Binding: An accurately measured volume of the Cholate Solution is added to the flask, which is then shaken at 37 °C for 2 hours.

-

Separation: The suspension is centrifuged, and the supernatant containing the unbound cholate is collected.

-

Titration: The concentration of unbound cholate in the supernatant is determined by titration with 0.1 N hydrochloric acid.

-

Calculation: The amount of bound cholate is calculated by subtracting the amount of unbound cholate from the initial amount. The cholate binding capacity is expressed as milliequivalents (mEq) of cholate bound per gram of this compound.

In Vitro Equilibrium and Kinetic Bile Acid Binding Studies (FDA Guidance)

These studies are crucial for establishing the bioequivalence of generic this compound products.[10]

5.3.1 Equilibrium Binding Study

-

Incubation Medium: Prepare solutions containing a mixture of glycocholic acid (GCA), glycochenodeoxycholic acid (GCDA), and taurodeoxycholic acid (TDCA) at a minimum of eight different total bile salt concentrations.

-

Incubation: Incubate whole tablets of the test and reference products in the bile salt solutions at 37 °C until maximum binding is achieved. This is performed with and without acid pre-treatment.

-

Analysis: Measure the concentration of unbound bile salts in the filtrate using a validated analytical method (e.g., UPLC).

-

Data Analysis: Determine the Langmuir binding constants k1 and k2 based on the total bile salt binding.

5.3.2 Kinetic Binding Study

-

Incubation Medium: Prepare solutions with two different constant total bile salt concentrations (e.g., 5 mM and 15 mM) containing GCA, GCDA, and TDCA.

-

Incubation: Incubate whole tablets of the test and reference products in the bile salt solutions at 37 °C for at least eight different lengths of time.

-

Analysis: Measure the concentration of unbound bile salts in the filtrate at each time point.

-

Data Analysis: Compare the ratios of bound bile acid salts for the test and reference products at the various time points.

Figure 3: Bile Acid Binding Study Workflow.

Conclusion

This compound is a well-characterized polymer-based therapeutic whose efficacy is intrinsically linked to its chemical structure and physicochemical properties. As a high molecular weight, cross-linked, and insoluble anion-exchange resin, its mechanism of action is localized to the gastrointestinal tract, offering a favorable safety profile. The synthesis via emulsion polymerization allows for the production of spherical beads suitable for oral administration. The standardized experimental protocols for determining its bile acid binding capacity are essential for quality control and the development of generic formulations. This guide provides a foundational understanding of the core polymer chemistry of this compound for professionals in the pharmaceutical sciences.

References

- 1. This compound | C8H24ClN5 | CID 3084661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FI100381B - Process for the preparation of finely ground cholestipol hydrochloride - Google Patents [patents.google.com]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound Tablets [drugfuture.com]

- 6. JPH0764738B2 - Method for producing finely ground this compound - Google Patents [patents.google.com]

- 7. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 8. This compound [drugfuture.com]

- 9. DK173651B1 - Process for the preparation of this compound, this compound in the form of fine beads, pharmaceutical preparation and food product and use of the this compound in the form of fine beads - Google Patents [patents.google.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Colestipol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colestipol hydrochloride is a non-absorbed, bile acid-sequestering polymer utilized in the management of hypercholesterolemia. It functions by binding bile acids in the intestine, thereby preventing their reabsorption and promoting the conversion of cholesterol into new bile acids in the liver. This technical guide provides a comprehensive overview of the synthesis of this compound via emulsion polymerization and details the key analytical techniques employed for its characterization, including spectroscopic and titrimetric methods. Detailed experimental protocols are provided, and quantitative data are summarized for ease of reference.

Synthesis of this compound

This compound is synthesized through a cross-linked copolymerization reaction involving diethylenetriamine and 1-chloro-2,3-epoxypropane (epichlorohydrin).[1][2][3][4][5][6] The most common method employed is an emulsion polymerization technique, often referred to as the "bead process," which yields spherical particles of the polymer.[3][4][5]

Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the amine groups of diethylenetriamine on the epoxide ring of epichlorohydrin, leading to the formation of a highly cross-linked, high molecular weight polymer. The hydrochloride salt is formed by protonation of the amine nitrogens.

Experimental Protocol: Emulsion Polymerization ("Bead Process")

The following protocol is a synthesis of information from various patented processes.[3][5]

Materials:

-

Diethylenetriamine

-

Epichlorohydrin

-

Toluene (hydrophobic solvent)

-

Sodium alkylbenzene sulfonate (surfactant)

-

Sodium hydroxide

-

Deionized water

Procedure:

-

Emulsion Preparation: An aqueous solution of diethylenetriamine and a surfactant (e.g., sodium alkylbenzene sulfonate) is dispersed in a hydrophobic solvent such as toluene with mechanical agitation. The weight ratio of water to diethylenetriamine can range from 1.5:1 to 6.0:1, with a preferred ratio of approximately 4.0:1.[5] The amount of surfactant typically ranges from 0.3 to 12.0 grams per kilogram of diethylenetriamine.[5]

-

Polymerization: Epichlorohydrin is added to the dispersion. The heat of the reaction will increase the temperature of the mixture to its boiling point. The reaction is typically heated for a period of one to five hours.[5]

-

Neutralization and Washing: The reaction mixture is then treated with an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide, to neutralize the hydrochloride salt and form the free base of the polymer.[5]

-

Purification: The resulting polymer beads are recovered from the reaction mixture. This is often achieved through distillation to remove the toluene and water.[5] The polymer is then thoroughly washed with water to remove any unreacted monomers, surfactant, and salts.

-

Conversion to Hydrochloride Salt: The purified polymer base is then treated with hydrochloric acid to form this compound.

-

Drying: The final product is dried under vacuum.

Diagram: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound via emulsion polymerization.

Characterization of this compound

A battery of analytical tests is employed to ensure the identity, purity, and performance of this compound.

Physical and Chemical Properties

| Parameter | Specification |

| Appearance | Light yellow, water-insoluble resin[6][7] |

| pH (10% w/w aqueous suspension) | 6.0 - 7.5[8] |

| Loss on Drying | Not more than 1.0%[8] |

| Residue on Ignition | Not more than 0.3%[8] |

| Heavy Metals | Not more than 0.002%[8] |

| Chloride Content | 6.5% - 9.0% (on dried basis)[9] |

| Water Absorption | 3.3 - 5.3 g of water per g of colestipol HCl[9] |

| Cholate Binding Capacity | 1.1 - 1.6 mEq per g[8] |

Experimental Protocols for Key Characterization Assays

Purpose: To identify the substance based on its characteristic absorption of infrared radiation.

Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing approximately 3-4 mg of this compound with about 150 mg of KBr.[8]

-

Analysis: Record the infrared spectrum of the sample and compare it to the spectrum of a USP this compound reference standard. The spectra should be concordant.

Purpose: To determine the in vitro efficacy of this compound in binding bile acids, a key indicator of its therapeutic activity.

-

Cholate Solution Preparation: Prepare a solution containing a known concentration of sodium cholate (e.g., 10.0 mg/mL) and sodium chloride (e.g., 9.0 mg/mL) in water. Adjust the pH as necessary.[9]

-

Binding Reaction: Accurately weigh about 1.0 g of this compound and transfer it to a flask. Add 100.0 mL of the Cholate solution.[8]

-

Incubation: Shake the flask vigorously for 90 minutes.[8]

-

Separation: Allow the solids to settle and then filter the supernatant.

-

Titration: Titrate a known volume of the supernatant (unbound cholate) and a corresponding volume of the original Cholate solution with a standardized solution of hydrochloric acid (e.g., 0.1 N) to determine the endpoints potentiometrically.[9]

-

Calculation: The difference in the titrant volume between the original solution and the supernatant corresponds to the amount of cholate bound by the this compound. Calculate the binding capacity in milliequivalents (mEq) per gram of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR could provide detailed structural information about the polymer, including the ratio of the constituent monomers and the degree of cross-linking.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the polymer and its decomposition profile. Differential Scanning Calorimetry (DSC) can provide information on phase transitions.

-

Size Exclusion Chromatography (SEC): SEC can be used to determine the molecular weight distribution of the polymer.

-

Particle Size Analysis: Techniques such as laser diffraction can be used to determine the particle size distribution of the this compound beads, which is a critical parameter for its formulation and dissolution properties.

Mechanism of Action: Bile Acid Sequestration

This compound is not absorbed systemically.[6] Its therapeutic effect is a result of its ability to bind bile acids in the gastrointestinal tract.

-

Bile Acid Binding: In the intestine, the positively charged amine groups of this compound bind to the negatively charged bile acids.

-

Insoluble Complex Formation: This interaction forms a stable, insoluble complex that cannot be reabsorbed.

-

Fecal Excretion: The colestipol-bile acid complex is excreted in the feces.

-

Upregulation of Cholesterol Metabolism: The depletion of the bile acid pool triggers the liver to upregulate the conversion of cholesterol into new bile acids.

-

Lowering of LDL Cholesterol: This increased demand for cholesterol leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.

Diagram: Mechanism of Action of this compound

Caption: The mechanism of action of this compound in lowering LDL cholesterol.

Conclusion

The synthesis of this compound is a well-established process based on emulsion polymerization. Its characterization relies on a combination of spectroscopic, titrimetric, and physical tests to ensure its identity, purity, and efficacy. The cholate binding capacity assay remains a critical quality control parameter, directly reflecting the drug's mechanism of action. This guide provides a foundational understanding for researchers and professionals involved in the development and analysis of this important therapeutic agent.

References

- 1. FI100381B - Process for the preparation of finely ground cholestipol hydrochloride - Google Patents [patents.google.com]

- 2. EP0429541B1 - Fine-beaded this compound - Google Patents [patents.google.com]

- 3. DK173651B1 - Process for the preparation of this compound, this compound in the form of fine beads, pharmaceutical preparation and food product and use of the this compound in the form of fine beads - Google Patents [patents.google.com]

- 4. EP0592594B1 - this compound high-content tablets - Google Patents [patents.google.com]

- 5. WO1990002148A1 - Fine-beaded this compound - Google Patents [patents.google.com]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. ijrar.org [ijrar.org]

- 8. This compound [drugfuture.com]

- 9. trungtamthuoc.com [trungtamthuoc.com]

An In-depth Technical Guide on the Physical and Chemical Properties of Colestipol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colestipol hydrochloride is a high molecular weight, basic anion-exchange copolymer used primarily as a lipid-lowering agent.[1][2] It functions as a bile acid sequestrant, binding bile acids in the intestine to form an insoluble complex that is then excreted in the feces.[3][4] This action disrupts the enterohepatic circulation of bile acids, compelling the liver to convert more cholesterol into bile acids to replenish the supply.[1][5] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their characterization, and a visualization of its mechanism of action.

Core Chemical and Physical Properties

This compound is synthesized as a copolymer of diethylenetriamine and 1-chloro-2,3-epoxypropane (epichlorohydrin), with approximately one in five amine nitrogens being protonated in its hydrochloride form.[1][6][7] It is a hygroscopic, light yellow, water-insoluble resin that is tasteless and odorless.[1][7] Despite being hydrophilic, it is virtually insoluble in water (99.75%) but swells when suspended in aqueous fluids.[1][7] It is not hydrolyzed by digestive enzymes.[1][7]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound. Due to its nature as a high molecular weight, cross-linked polymer, some properties like molecular weight and formula are represented by the constituent monomers.

| Property | Value | References |

| Appearance | Light yellow, tasteless, odorless, hygroscopic resin | [1][7] |

| Molecular Formula | Copolymer of diethylenetriamine (C₄H₁₃N₃) and 1-chloro-2,3-epoxypropane (C₃H₅ClO) | [1][6] |

| Solubility | Virtually insoluble in water (99.75%); insoluble in DMSO; swells in aqueous fluids | [1][7][8] |

| pH | 6.0 - 7.5 (in a 10% w/w aqueous suspension) | [9][10] |

| Melting Point | 201-202 °C | [11] |

| Loss on Drying | ≤ 1.0% (vacuum at 75°C for 16 hours) | [9][10] |

| Residue on Ignition | ≤ 0.3% | [9][10] |

| Water Absorption | 3.3 - 5.3 g of water per gram of colestipol HCl | [10] |

| Cholate Binding Capacity | 1.1 - 1.6 mEq of sodium cholate per gram of colestipol HCl | [9][10][12] |

Mechanism of Action: Bile Acid Sequestration

This compound exerts its therapeutic effect by physically binding to bile acids within the intestinal lumen.[3] This prevents their reabsorption and interrupts the enterohepatic circulation, which normally recycles over 95% of bile acids.[1][5] The depletion of the bile acid pool signals the liver to upregulate the enzyme cholesterol 7-alpha-hydroxylase (CYP7A1), the rate-limiting step in converting cholesterol to new bile acids.[5][13] This increased demand for hepatic cholesterol leads to the upregulation of LDL receptors on hepatocyte surfaces, which in turn enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[1][14][15]

Visualization of the Bile Acid Sequestration Pathway

Caption: Mechanism of action for this compound.

Experimental Protocols

The characterization of this compound relies on standardized pharmacopeial methods. The following protocols are based on United States Pharmacopeia (USP) guidelines.

Infrared (IR) Spectroscopy Identification (USP 197K)

-

Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.

-

Methodology:

-

Prepare the test specimen by mixing approximately 3-4 mg of this compound with 150 mg of potassium bromide (KBr).

-

Prepare a standard specimen similarly using USP this compound Reference Standard (RS).

-

Compress each mixture into a thin, transparent pellet.

-

Record the infrared spectra for both the test and standard specimens over the range of 4000 to 400 cm⁻¹.

-

Acceptance Criteria: The absorption spectrum of the test specimen must exhibit maxima at the same wavelengths as that of the standard specimen.[9][10]

-

pH Determination (USP 791)

-

Objective: To measure the pH of an aqueous suspension of the material.

-

Methodology:

-

Prepare a 10% (w/w) suspension of this compound in deionized water in a clean vial.

-

Stopper the vial and shake at approximately 10-minute intervals for a total of 1 hour.

-

Centrifuge the suspension to separate the solid material.

-

Transfer a portion of the clear supernatant to a suitable container.

-

Measure the pH of the supernatant using a calibrated pH meter.

-

Acceptance Criteria: The pH must be between 6.0 and 7.5.[9][10]

-

Cholate Binding Capacity Assay (Titrimetric Method)

-

Objective: To quantify the functional capacity of the resin to bind cholate, a primary bile acid. This is a critical measure of the drug's potency.

-

Methodology:

-

Preparation of Cholate Solution: Prepare a solution containing known concentrations of 10.0 mg/mL of sodium cholate and 9.0 mg/mL of sodium chloride in water. Adjust the pH to 6.4 ± 0.1 with hydrochloric acid.[10]

-

Test Preparation: Accurately weigh 1.0 g of this compound and transfer it to a 125-mL glass-stoppered conical flask. Add 100.0 mL of the Cholate Solution.

-

Binding Step: Shake the flask vigorously for 90 minutes on a platform shaker. Allow the solids to settle for 5 minutes.

-

Titration:

-

Transfer 20.0 mL of the supernatant from the test preparation to a beaker.

-

Transfer 20.0 mL of the original Cholate Solution (blank) to a second beaker.

-

Adjust the pH of both solutions to 10.5 ± 0.5 with 1 N sodium hydroxide.

-

Titrate both solutions potentiometrically with 0.1 N hydrochloric acid.

-

-

Calculation: The volume of titrant equivalent to the bound cholate is determined by subtracting the volume used for the test preparation from the volume used for the blank. The binding capacity is then calculated in mEq per gram.

-

Acceptance Criteria: The cholate binding capacity must be between 1.1 and 1.6 mEq per gram.[10]

-

Visualization of Cholate Binding Capacity Workflow

Caption: Experimental workflow for the cholate binding capacity assay.

Drug Interactions and Formulation Considerations

As a non-absorbable anion exchange resin, this compound can bind to other drugs in the gastrointestinal tract, potentially delaying or reducing their absorption.[1][16] It has a strong affinity for anionic compounds. Concomitant oral medications should be administered at least one hour before or four hours after this compound to minimize interactions.[7][16][17] Drugs known to have significant interactions include thiazide diuretics, furosemide, gemfibrozil, penicillin G, tetracycline, and propranolol.[16][17] Furthermore, by sequestering bile acids, colestipol can interfere with the absorption of fat-soluble vitamins (A, D, E, K) and folic acid, which may necessitate supplementation during chronic therapy.[1][16]

References

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. This compound | 37296-80-3 [chemicalbook.com]

- 3. Colestipol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Colestipol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. WO1990002148A1 - Fine-beaded this compound - Google Patents [patents.google.com]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 10. This compound [drugfuture.com]

- 11. ijrar.org [ijrar.org]

- 12. This compound Tablets [drugfuture.com]

- 13. droracle.ai [droracle.ai]

- 14. Colestipol - Wikipedia [en.wikipedia.org]

- 15. Bile Acid Sequestrants | Clinical Guidance | Healio [healio.com]

- 16. Colestid (Colestipol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. drugs.com [drugs.com]

Colestipol Hydrochloride: An In-Depth Examination of its Role in Cholesterol Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Colestipol hydrochloride is a bile acid sequestrant used as a lipid-lowering agent in the management of primary hypercholesterolemia. As a non-systemic therapy, its mechanism of action is confined to the gastrointestinal tract, where it modulates cholesterol and bile acid metabolism. This technical guide provides a comprehensive overview of the role of this compound in cholesterol homeostasis, detailing its mechanism of action, summarizing quantitative data from clinical studies, and outlining key experimental protocols for its evaluation.

Mechanism of Action

This compound is a high-molecular-weight, insoluble, and non-absorbable copolymer.[1] Its primary function is to bind bile acids in the intestine, forming an insoluble complex that is subsequently excreted in the feces.[2][3] This process interrupts the enterohepatic circulation, the normal reabsorption of bile acids from the intestine back to the liver.[4][5]

The depletion of the bile acid pool in the liver triggers a homeostatic response to replenish bile acid levels. The liver increases the activity of cholesterol 7-alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[4][6] This enhanced conversion of cholesterol into bile acids leads to a reduction in the intrahepatic cholesterol concentration.[2]

To compensate for the diminished intracellular cholesterol, hepatocytes upregulate the expression of low-density lipoprotein (LDL) receptors on their surface.[2][4][6] This increase in LDL receptor density enhances the clearance of LDL cholesterol (LDL-C) from the bloodstream, ultimately leading to a reduction in serum LDL-C levels.[2][4] While colestipol effectively lowers LDL-C, it may cause a transient increase in very-low-density lipoprotein (VLDL) levels and serum triglycerides at the beginning of therapy.[2]

Quantitative Data on Lipid Profile Modulation

Numerous clinical studies have quantified the effects of this compound on plasma lipid and lipoprotein concentrations. The following tables summarize key findings from these trials.

| Table 1: Effect of Colestipol Monotherapy on LDL Cholesterol (LDL-C) | |||

| Study | Dosage | Treatment Duration | Mean LDL-C Reduction (%) |

| Dose-Response Study[7] | 2 g/day | 8 weeks | 5.2% |

| Dose-Response Study[7] | 4 g/day | 8 weeks | Not specified, dose-dependent |

| Dose-Response Study[7] | 8 g/day | 8 weeks | Not specified, dose-dependent |

| Dose-Response Study[7] | 16 g/day | 8 weeks | 25.8% |

| Two-year study[4] | 15 g/day | 104 weeks | 19% (in type 2 patients) |

| Human LDL Metabolism Study[8] | Not specified | Not specified | 29% |

| Twice Daily Dosing Study[9] | 20 g/day | Not specified | 19% (compared to placebo) |

| Table 2: Effect of Colestipol Monotherapy on Total Cholesterol (TC) | |||

| Study | Dosage | Treatment Duration | Mean TC Reduction (%) |

| Dose-Response Study[7] | 2 g/day | 8 weeks | 2.8% |

| Dose-Response Study[7] | 4 g/day | 8 weeks | Not specified, dose-dependent |

| Dose-Response Study[7] | 8 g/day | 8 weeks | Not specified, dose-dependent |

| Dose-Response Study[7] | 16 g/day | 8 weeks | 16.8% |

| Two-year study[4] | 15 g/day | 104 weeks | 14% (average drop of 40 mg/100 ml) |

| Hypercholesterolemia Treatment Comparison[10] | 15-30 g/day | 6 months | 20.1% (from 333 to 266 mg/dL) |

| Table 3: Effect of Colestipol Monotherapy on Other Lipid Parameters | |||

| Parameter | Study | Dosage | Effect |

| Serum Triglycerides | Two-year study[4] | 15 g/day | Not significantly altered |

| HDL Cholesterol | Hypercholesterolemia Treatment Comparison[10] | 15-30 g/day | Not significantly changed |

| Lipoprotein LpAI | Dose-Response Study[7] | 16 g/day | 25.8% increase |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in DOT language.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of colestipol's effects. Below are outlines for key experimental protocols.

In Vivo Bile Acid Sequestration Study

-

Objective: To quantify the in vivo efficacy of colestipol in binding intestinal bile acids.

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Acclimation: House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.

-

Diet: Provide a standard chow diet or a high-fat diet, depending on the study's focus.

-

Treatment: Administer this compound mixed with the diet at a specified concentration (e.g., 2% w/w). A control group receives the diet without the drug.

-

Sample Collection:

-

Feces: Collect feces over a 24-hour period using metabolic cages at the end of the treatment period.

-

Blood: Collect blood via cardiac puncture or from the tail vein at the study endpoint.

-

Tissues: Harvest liver and intestinal tissues for further analysis.

-

-

Bile Acid Analysis:

-

Extraction: Extract bile acids from feces, serum, and tissues using solid-phase extraction or liquid-liquid extraction.

-

Quantification: Analyze bile acid profiles using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

-

Measurement of Cholesterol 7-alpha-Hydroxylase (CYP7A1) Activity

-

Objective: To determine the effect of colestipol on the rate-limiting enzyme in bile acid synthesis.

-

Method 1: Microsomal Assay

-

Method 2: Serum Biomarker Assay

-

Sample: Serum from treated and control subjects.

-

Procedure: Measure the concentration of 7α-hydroxy-4-cholesten-3-one (C4), a stable intermediate in the bile acid synthesis pathway that correlates with CYP7A1 activity.[13]

-

Analysis: Quantify C4 levels using LC-MS/MS.

-

LDL Receptor Expression and Activity Assay

-

Objective: To assess the upregulation of LDL receptors in response to colestipol treatment.

-

Method 1: Western Blotting

-

Sample: Liver tissue lysates from treated and control animals.

-

Procedure: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the LDL receptor.

-

Analysis: Quantify the band intensity to determine the relative abundance of the LDL receptor protein.

-

-

Method 2: Fluorescent LDL Uptake Assay

-

Cell Line: Human hepatoma cell lines (e.g., HepG2).

-

Procedure:

-

Culture cells and treat with colestipol or control.

-

Incubate cells with fluorescently labeled LDL (e.g., DiI-LDL).

-

Wash cells to remove unbound LDL.

-

-

Analysis: Quantify the cellular uptake of fluorescent LDL using a fluorescence microscope or a plate reader.[14]

-

Conclusion

This compound plays a significant role in cholesterol homeostasis by effectively sequestering bile acids in the intestine. This action initiates a cascade of events, including the upregulation of cholesterol 7-alpha-hydroxylase and an increase in hepatic LDL receptor expression, which collectively lead to a reduction in circulating LDL-C levels. The quantitative data from clinical trials consistently demonstrate its efficacy in lowering LDL-C and total cholesterol. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of bile acid sequestrants as a therapeutic strategy for hypercholesterolemia.

References

- 1. Measurement of cholesterol 7 alpha-hydroxylase activity with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bile Acid Sequestering Agents - BioPharma Notes [biopharmanotes.com]

- 3. lipidcenter.com [lipidcenter.com]

- 4. This compound, a new hypolipidemic drug: a two-year study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bile acid sequestrant - Wikipedia [en.wikipedia.org]

- 6. Mechanism of action of bile acid sequestrants and other lipid-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose--Response Study of Colestipol Tablets in Patients with Moderate Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Colestipol-induced changes in LDL composition and metabolism. II. Studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholesterol-lowering effect of this compound given twice daily in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the effects of this compound and clofibrate on plasma lipids and lipoproteins in the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

Unraveling the Molecular Architecture of Colestipol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colestipol is a high molecular weight, basic anion-exchange resin utilized as a lipid-lowering agent.[1][2] Its therapeutic effect is contingent on its intricate molecular structure, which facilitates the sequestration of bile acids in the gastrointestinal tract.[3][4] This guide provides an in-depth exploration of the molecular structure of colestipol, presenting available quantitative data, outlining relevant experimental characterization protocols, and visualizing key structural and functional concepts.

Colestipol is synthesized as a copolymer of diethylenetriamine (DETA) and epichlorohydrin (1-chloro-2,3-epoxypropane).[5] Some sources also indicate the potential use of other polyethylene polyamines, such as tetraethylenepentamine, in its synthesis.[5][6] The resulting polymer is a complex, highly cross-linked, and insoluble hydrophilic gel.[4][7] This inherent insolubility presents challenges in its structural characterization, and as a result, a specific molecular weight is not typically assigned.

Physicochemical and Structural Properties

| Property | Description | Source(s) |

| Monomers | Diethylenetriamine (DETA) and Epichlorohydrin (1-chloro-2,3-epoxypropane). Tetraethylenepentamine is also cited as a potential polyamine monomer. | [5][6] |

| Polymer Type | Insoluble, high molecular weight, basic anion-exchange copolymer. | [1][2][7] |

| Appearance | Light yellow, water-insoluble resin that is hygroscopic and swells in aqueous fluids. | |

| Solubility | Virtually water-insoluble (99.75%), not hydrolyzed by digestive enzymes. | [4] |

| Protonation | Approximately 1 out of 5 amine nitrogens is protonated in the hydrochloride form. | [3] |

Synthesis of Colestipol

The synthesis of colestipol involves the copolymerization of diethylenetriamine and epichlorohydrin. This reaction results in a highly cross-linked, three-dimensional network. The basic amine groups of diethylenetriamine react with the epoxide groups of epichlorohydrin, leading to the formation of a complex polymeric structure.

Caption: Conceptual diagram of the synthesis of colestipol from its monomers.

Mechanism of Action: Bile Acid Sequestration

The therapeutic efficacy of colestipol is derived from its ability to bind bile acids in the intestine. This action prevents their reabsorption and enterohepatic circulation, leading to their excretion in the feces. The liver then compensates for the loss of bile acids by upregulating the conversion of cholesterol into new bile acids, which ultimately results in lower serum cholesterol levels.[3][4]

Caption: Signaling pathway illustrating colestipol's mechanism of action.

Experimental Protocols for Structural Characterization

Due to its insoluble and highly cross-linked nature, the characterization of colestipol's molecular structure requires specialized techniques suitable for solid-state analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology: FTIR spectroscopy is a powerful technique for identifying the functional groups present in a polymer.[4] For an insoluble sample like colestipol, the analysis is typically performed using the Attenuated Total Reflectance (ATR) technique or by preparing a potassium bromide (KBr) pellet containing the finely ground polymer.

-

Sample Preparation (KBr Pellet): A small amount of finely milled colestipol is mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

Sample Preparation (ATR): A small amount of the colestipol sample is placed directly onto the ATR crystal.

-

Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups of the monomers (e.g., N-H and C-N stretching from diethylenetriamine, and C-O-C stretching from the epichlorohydrin-derived cross-links).

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: Solid-state NMR (ssNMR) provides detailed information about the local chemical environments of atoms within the polymer network.[8] This technique is essential for characterizing insoluble polymers.

-

Sample Preparation: A sample of dry, powdered colestipol is packed into an NMR rotor.

-

Data Acquisition: The sample is spun at a high speed at the "magic angle" (54.7°) to average out anisotropic interactions and obtain higher resolution spectra. Cross-polarization (CP) techniques are often employed to enhance the signal of less abundant nuclei like ¹³C.

-

Data Analysis: The resulting ¹³C and ¹⁵N (if isotopically enriched) spectra are analyzed to identify peaks corresponding to the different carbon and nitrogen environments within the cross-linked polymer structure, confirming the copolymer composition and providing insights into the cross-linking chemistry.

Swelling Studies for Cross-link Density Estimation

Methodology: The degree of cross-linking in an insoluble polymer can be indirectly assessed by measuring its swelling behavior in a suitable solvent.[9]

-

Sample Preparation: A known weight of dry colestipol is prepared.

-

Swelling: The polymer is immersed in a suitable solvent (e.g., water or a buffer solution) for a defined period to reach equilibrium swelling.

-

Measurement: The swollen polymer is removed from the solvent, excess surface solvent is carefully removed, and the swollen weight is measured.

-

Calculation: The swelling ratio is calculated as the ratio of the weight of the swollen polymer to the weight of the dry polymer. A lower swelling ratio generally indicates a higher degree of cross-linking.

Experimental Workflow for Colestipol Characterization

References

- 1. youtube.com [youtube.com]

- 2. agilent.com [agilent.com]

- 3. Circular dichroism and NMR studies of metabolically stablealpha-methylpolyamines: spectral comparison with naturally occurring polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. Characterizing copolymer compositional heterogeneity by GPC-FTIR combined system [morressier.com]

- 6. DK173651B1 - Process for the preparation of colestipol hydrochloride, this compound in the form of fine beads, pharmaceutical preparation and food product and use of the this compound in the form of fine beads - Google Patents [patents.google.com]

- 7. This compound, a new hypolipidemic drug: a two-year study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cross-link - Wikipedia [en.wikipedia.org]

Colestipol Hydrochloride: An In-depth Examination of its Influence on Lipid Metabolism Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Colestipol hydrochloride, a bile acid sequestrant, has been a therapeutic agent for the management of hypercholesterolemia for several decades. Its primary mechanism of action involves the interruption of the enterohepatic circulation of bile acids, leading to a cascade of events that ultimately lowers low-density lipoprotein cholesterol (LDL-C) levels in the plasma. This technical guide provides a comprehensive overview of the effects of this compound on lipid metabolism pathways, intended for researchers, scientists, and professionals in drug development. The document details the molecular mechanisms, summarizes quantitative data from clinical studies, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

Hypercholesterolemia, particularly elevated LDL-C, is a well-established risk factor for the development of atherosclerotic cardiovascular disease. This compound is a non-absorbable, water-insoluble polymer that acts in the gastrointestinal tract to sequester bile acids.[1][2] By preventing their reabsorption, colestipol effectively increases the fecal excretion of bile acids.[3][4] This disruption of the normal enterohepatic circulation triggers a compensatory response in the liver, which is central to its lipid-lowering effects. This guide will delve into the core mechanisms of action, the quantitative impact on lipid profiles, and the experimental methodologies used to elucidate these effects.

Mechanism of Action: A Molecular Perspective

The lipid-lowering effect of this compound is a multi-step process initiated in the gut and culminating in altered hepatic lipid metabolism.

2.1. Interruption of Enterohepatic Circulation

Normally, approximately 95% of bile acids secreted into the intestine are reabsorbed in the terminal ileum and returned to the liver via the portal circulation.[1] Colestipol, being a positively charged polymer, binds to the negatively charged bile acids in the small intestine, forming a large, insoluble complex that is excreted in the feces.[3][4] This increased fecal loss of bile acids depletes the bile acid pool.

2.2. Upregulation of Bile Acid Synthesis

To replenish the depleted bile acid pool, the liver increases the synthesis of new bile acids from its primary precursor, cholesterol.[3][4] This process is primarily regulated by the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1) , which is the rate-limiting step in the classical bile acid synthesis pathway.[5][6][7] The reduction in returning bile acids to the liver relieves the negative feedback inhibition on CYP7A1, leading to its upregulation and increased conversion of cholesterol to bile acids.[5][7]

2.3. Enhanced LDL-C Clearance

The increased demand for intracellular cholesterol to fuel bile acid synthesis leads to two key compensatory mechanisms within the hepatocyte:

-

Upregulation of LDL Receptors: The hepatocyte increases the expression of LDL receptors on its surface.[4][8] This is mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[9][10][11] Low intracellular cholesterol levels promote the activation of SREBP-2, a transcription factor that upregulates the expression of the LDL receptor gene.[9][10]

-

Increased Cholesterol Synthesis: The SREBP-2 pathway also upregulates genes involved in de novo cholesterol synthesis, such as HMG-CoA reductase.[9][11] However, the net effect is a reduction in plasma LDL-C because the increased clearance of LDL from the circulation outweighs the increase in hepatic cholesterol synthesis.[12]

The increased number of LDL receptors on hepatocytes leads to a more rapid clearance of LDL particles from the bloodstream, resulting in a significant reduction in plasma LDL-C concentrations.[4][8]

Quantitative Effects on Lipid Profiles

The administration of this compound leads to significant changes in the plasma lipid profile. The magnitude of these changes is dose-dependent.

Table 1: Summary of Quantitative Effects of this compound on Lipid Parameters

| Lipid Parameter | Dosage | Mean Change from Baseline | Reference(s) |

| Total Cholesterol (TC) | 15 g/day | ↓ 11.9% - 17.8% | [13] |

| 15 g/day | ↓ 20.1% (from 333 mg/dL to 266 mg/dL) | [14] | |

| 15 g/day | ↓ 14% (average drop of 40 mg/dL) | [2] | |

| 16 g/day | ↓ 15% | [15][16] | |

| 20 g/day | ↓ 19% | [17] | |

| LDL Cholesterol (LDL-C) | 15 g/day | ↓ 16.1% - 27.3% | [13] |

| 15 g/day | Significant reduction (not quantified) | [14] | |

| 15 g/day (in Type 2 patients) | ↓ 19% (average drop of 58 mg/dL) | [2] | |

| 16 g/day | ↓ 24% - 25% | [15][16] | |

| - | ↓ 29% (average) | [18] | |

| - | >30% (in familial hyperlipoproteinemia) | [19] | |

| High-Density Lipoprotein Cholesterol (HDL-C) | 15 g/day | No significant change | [13] |

| - | No significant change | [14] | |

| 10 g/day | ↑ 5% - 7% | [20] | |

| Triglycerides (TG) | 15 g/day | Minor increases | [13] |

| - | Not significantly altered | [2][14] | |

| 16 g/day | Significant increase | [15][16] | |

| - | Slight but not significant increase | [19] | |

| Apolipoprotein B (Apo B) | 16 g/day | ↓ 20% - 22% | [15][16] |

| Lipoprotein(a) [Lp(a)] | 16 g/day | ↑ 5% - 23% | [15][16] |

Note: The results are from various clinical trials with different patient populations and study durations. The percentage changes are compared to baseline or placebo groups.

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathways

The mechanism of action of this compound involves intricate signaling pathways within the hepatocyte.

Caption: Mechanism of action of this compound.

4.2. Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for preclinical studies investigating the effects of bile acid sequestrants like colestipol.

Caption: Experimental workflow for in vivo studies of colestipol.

Detailed Experimental Protocols

5.1. In Vivo Animal Studies

-

Animal Model: Male Wistar rats or C57BL/6J mice are commonly used. To induce hypercholesterolemia, animals may be fed a high-fat, high-cholesterol diet for a specified period before and during the study.

-

Drug Administration: this compound can be mixed into the rodent chow at a specified concentration (e.g., 1-5% w/w) or administered daily via oral gavage as a suspension.

-

Sample Collection:

-

Blood: Blood samples are collected at baseline and at the end of the study period, typically via cardiac puncture or from the tail vein. Plasma is separated by centrifugation for lipid analysis.

-

Liver: At the termination of the study, livers are excised, weighed, and snap-frozen in liquid nitrogen for subsequent gene expression and bile acid analysis.

-

Feces: Fecal samples are collected over a 24-48 hour period using metabolic cages to quantify fecal bile acid excretion.

-

5.2. Lipid Profile Analysis

-

Total Cholesterol, HDL-C, and Triglycerides: Plasma concentrations are typically measured using commercially available enzymatic colorimetric assay kits.

-

LDL-C Calculation: LDL-C is often calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5), provided the triglyceride level is below 400 mg/dL.[1] For higher triglyceride levels, ultracentrifugation is the gold standard.

-

Apolipoproteins: Apolipoprotein B (Apo B) and Lipoprotein(a) [Lp(a)] can be quantified using immunoturbidimetric assays.

5.3. Bile Acid Quantification

-

Extraction: Bile acids are extracted from homogenized liver tissue or dried fecal samples using organic solvents such as methanol or ethanol.

-

Analysis: The concentrations of individual bile acids are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[12][21]

5.4. Gene Expression Analysis

-

RNA Isolation and qPCR: Total RNA is isolated from liver tissue, and the expression levels of target genes (e.g., CYP7A1, LDLR, SREBF2) are quantified by quantitative real-time polymerase chain reaction (qPCR).

-

Western Blotting: Protein levels of key enzymes and receptors (e.g., LDL receptor, CYP7A1) are determined by Western blotting of liver protein extracts.

Conclusion

This compound effectively lowers plasma LDL-C levels by sequestering bile acids in the intestine, thereby interrupting their enterohepatic circulation. This leads to an upregulation of hepatic bile acid synthesis from cholesterol and an increased clearance of LDL-C from the plasma via the upregulation of LDL receptors. While its primary effect is on LDL-C, its impact on triglycerides is variable and may lead to increases in some patients. The in-depth understanding of its mechanism of action and its quantitative effects on lipid metabolism, as outlined in this guide, is crucial for its appropriate use in clinical practice and for the development of novel lipid-lowering therapies. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of lipid metabolism and cardiovascular drug discovery.

References

- 1. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new hypolipidemic drug: a two-year study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labeling.pfizer.com [labeling.pfizer.com]

- 9. Sterol-regulatory element-binding protein (SREBP)-2 contributes to polygenic hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Effect of colestipol and clofibrate on plasma lipid and lipoproteins in type IIa hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of the effects of this compound and clofibrate on plasma lipids and lipoproteins in the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 16. The effects of colestipol tablets compared with colestipol granules on plasma cholesterol and other lipids in moderately hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cholesterol-lowering effect of this compound given twice daily in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Colestipol-induced changes in LDL composition and metabolism. II. Studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Colestipol in familial type II hyperlipoproteinemia: a three-year trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Colestipol at varying dosage intervals in the treatment of moderate hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. research.rug.nl [research.rug.nl]

Colestipol Hydrochloride's Impact on Bile Acid Pool Composition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colestipol hydrochloride, a bile acid sequestrant, significantly alters the composition of the bile acid pool by interrupting the enterohepatic circulation. This guide provides a comprehensive overview of the mechanism of action of colestipol, its quantitative effects on bile acid profiles, and the underlying signaling pathways involved. Detailed experimental protocols for the analysis of bile acids are also presented, along with visual representations of the key biological processes to facilitate a deeper understanding for research and drug development applications.

Introduction: The Role of Bile Acids and the Impact of Colestipol

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The majority of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal circulation, a process known as enterohepatic circulation. This efficient recycling maintains a stable bile acid pool.[1][2]

This compound is a non-absorbable anion exchange resin that binds to bile acids in the intestine, forming an insoluble complex that is excreted in the feces.[3][4] This disruption of the enterohepatic circulation leads to a depletion of the bile acid pool, which in turn triggers a series of physiological responses aimed at restoring bile acid homeostasis.

Mechanism of Action of this compound

The primary mechanism of action of colestipol is the sequestration of bile acids in the gastrointestinal tract.[3][4] This leads to several downstream effects:

-

Increased Bile Acid Synthesis: The reduction in the bile acid pool returning to the liver relieves the negative feedback inhibition on cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis.[2] This results in an upregulation of CYP7A1 activity and an increased conversion of cholesterol into new bile acids.[1][2]

-

Reduced LDL Cholesterol: The increased demand for cholesterol for bile acid synthesis leads to an upregulation of hepatic low-density lipoprotein (LDL) receptors, which enhances the clearance of LDL cholesterol from the bloodstream.[1]

-

Alteration of Bile Acid Pool Composition: The continuous fecal loss of bile acids and the subsequent increase in their synthesis significantly alters the relative concentrations of different bile acid species.

Quantitative Impact on Bile Acid Pool Composition

While specific quantitative data from human clinical trials detailing the precise percentage changes of individual bile acids following colestipol administration is not extensively available in the public domain, the general effects on the bile acid pool composition are well-established. The following tables summarize the expected qualitative and semi-quantitative changes based on the mechanism of action and findings from preclinical and related studies.

Table 1: Expected Changes in Primary and Secondary Bile Acid Ratios

| Bile Acid Ratio | Expected Change with Colestipol | Rationale |

| Primary / Secondary | Increased | Colestipol primarily binds bile acids in the small intestine, preventing their transit to the colon where they are converted to secondary bile acids by gut microbiota. This leads to a greater proportion of primary bile acids being excreted. |

| Cholic Acid / Chenodeoxycholic Acid | Variable/Slightly Increased | The upregulation of bile acid synthesis may favor the production of cholic acid to a slightly greater extent, although this can be influenced by various factors. |

Table 2: Expected Changes in Conjugated Bile Acids

| Bile Acid Conjugate | Expected Change with Colestipol | Rationale |

| Taurine-conjugated / Glycine-conjugated | Increased Taurine Conjugation | Increased bile acid synthesis can lead to a higher demand for taurine for conjugation, potentially increasing the ratio of taurine-conjugated to glycine-conjugated bile acids, especially in species where taurine is the preferred conjugation amino acid.[5] |

Table 3: Summary of Expected Changes in Key Bile Acid Concentrations

| Bile Acid | Serum Levels | Fecal Levels |

| Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) | Decreased | Increased |

| Secondary Bile Acids (Deoxycholic Acid, Lithocholic Acid) | Decreased | Decreased (relative to total fecal bile acids) |

| Total Bile Acids | Decreased | Significantly Increased |

Signaling Pathways Modulated by Colestipol

The effects of colestipol on bile acid homeostasis are mediated through complex signaling networks, primarily involving the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19).

The FXR-FGF19 Axis

FXR is a nuclear receptor that acts as a key sensor of bile acid levels in the liver and intestine.[6][7] In the terminal ileum, the reabsorption of bile acids activates FXR, which in turn induces the expression and secretion of FGF19.[6][7] FGF19 then travels to the liver via the portal circulation and acts on the FGF receptor 4 (FGFR4) to suppress the expression of CYP7A1, thereby inhibiting bile acid synthesis in a negative feedback loop.[6][7]

By sequestering bile acids in the intestine, colestipol reduces the activation of intestinal FXR and consequently lowers the production and release of FGF19.[7] This diminished FGF19 signal to the liver contributes to the disinhibition of CYP7A1 and the subsequent increase in bile acid synthesis.

DOT script for the FXR-FGF19 Signaling Pathway

Caption: The FXR-FGF19 signaling pathway in the gut-liver axis and the point of intervention by Colestipol HCl.

Experimental Protocols

Accurate quantification of bile acid pool composition is essential for understanding the effects of interventions like colestipol. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Sample Collection and Preparation

Serum/Plasma:

-

Collect whole blood in a serum separator tube.

-

Allow to clot at room temperature for 30 minutes.

-

Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.

-

Transfer the serum to a clean microcentrifuge tube and store at -80°C until analysis.

-

For analysis, thaw serum on ice.

-

To 100 µL of serum, add 400 µL of ice-cold methanol containing a mixture of deuterated internal standards for each bile acid class.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Feces:

-

Collect fecal samples and immediately freeze at -80°C.

-

Lyophilize the frozen fecal samples to a constant dry weight.

-

Homogenize the dried feces to a fine powder.

-

Weigh 20-50 mg of the homogenized fecal powder into a microcentrifuge tube.

-

Add 1 mL of 75% ethanol containing deuterated internal standards.

-

Vortex vigorously for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis of Bile Acids

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from 20% to 95% B over 15 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 20% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).

-

MRM Transitions: Specific precursor-to-product ion transitions for each bile acid and internal standard must be determined and optimized.

DOT script for the Experimental Workflow

Caption: A generalized workflow for the analysis of bile acids from serum and fecal samples.

Conclusion and Future Directions

This compound effectively modulates the bile acid pool composition by sequestering bile acids in the intestine, leading to increased fecal excretion and a compensatory upregulation of hepatic bile acid synthesis. This mechanism underlies its cholesterol-lowering effects. The intricate interplay between colestipol, the bile acid pool, and the FXR-FGF19 signaling axis presents a compelling area for further research. Future studies employing advanced metabolomic techniques, such as those detailed in this guide, will be crucial for elucidating the precise quantitative changes in the bile acid profile and for exploring the full therapeutic potential of modulating these pathways in various metabolic diseases. A deeper understanding of these mechanisms will aid in the development of more targeted and effective therapies for dyslipidemia and other related disorders.

References

- 1. drugs.com [drugs.com]

- 2. Colestipol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of this compound on cholesterol and bile acids absorption in the rat intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Colestipol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Taurine ameliorates cholesterol metabolism by stimulating bile acid production in high-cholesterol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. FXR-FGF19 signaling in the gut–liver axis is dysregulated in patients with cirrhosis and correlates with impaired intestinal defence - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial In Vitro Studies of Colestipol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colestipol hydrochloride is a high-molecular-weight, basic anion-exchange copolymer used as a bile acid sequestrant to lower elevated serum low-density lipoprotein (LDL) cholesterol.[1][2] Its mechanism of action is primarily non-systemic; it binds to bile acids in the intestine, preventing their reabsorption and thereby promoting their fecal excretion.[1][3] This interruption of the enterohepatic circulation of bile acids leads to an upregulation of hepatic LDL receptors to meet the increased demand for cholesterol for bile acid synthesis, ultimately resulting in lower plasma LDL cholesterol levels.[1][4] This technical guide provides a comprehensive overview of the initial in vitro studies that form the basis of our understanding of this compound's core functions, focusing on its bile acid sequestration properties and potential for drug interactions.

Core Mechanism of Action: Bile Acid Sequestration

The primary therapeutic effect of this compound is achieved through the binding of bile acids in the gastrointestinal tract.[3] In vitro studies are crucial for characterizing the binding affinity and capacity of colestipol for various bile acids.

Experimental Protocols for In Vitro Bile Acid Binding Studies

The U.S. Food and Drug Administration (FDA) has provided draft guidance on in vitro bioequivalence studies for this compound tablets, which outlines rigorous protocols for equilibrium and kinetic binding studies.[5]

1. In Vitro Equilibrium Binding Study:

This pivotal study aims to determine the binding affinity and capacity of this compound for bile acids at equilibrium.

-

Materials:

-

Protocol:

-

Whole tablets of this compound are incubated with at least eight different concentrations of total bile salts in SIF (pH 6.8).[5]

-

The bile salt solution should contain a mixture of GCA, GCDA, and TDCA.[5]

-

Incubations are carried out at 37°C for a sufficient duration to reach maximum binding.[5]

-

The study should be performed with and without acid pre-treatment of the tablets.[5]

-

After incubation, the unbound bile salts in the filtrate are measured.[5]

-

The amount of bound bile salts is calculated by subtracting the unbound concentration from the initial concentration.

-

The data is used to determine the Langmuir binding constants, k1 (affinity constant) and k2 (capacity constant).[5]

-

Each binding study should be repeated at least 12 times.[5]

-

2. In Vitro Kinetic Binding Study:

This study supports the equilibrium binding study by assessing the rate at which colestipol binds to bile acids.

-

Materials:

-

Same as for the equilibrium binding study.

-

-

Protocol:

-

Whole tablets are incubated with two different constant total bile salt concentrations (e.g., 5 mM and 15 mM) in SIF at 37°C.[5]

-

Samples are taken at least eight different time points until maximum binding is clearly established.[5]

-

The concentration of unbound bile salts is measured at each time point.

-

The rate of binding is determined from the change in unbound bile salt concentration over time.

-

This study is typically conducted without acid pre-treatment.[5]

-

Each kinetic binding study should be repeated at least 12 times.[5]

-

Data Presentation: Bile Acid Binding

While specific quantitative data for Langmuir constants from publicly available literature is limited, studies have provided qualitative and comparative insights into the bile acid binding properties of colestipol.

| Parameter | Observation | Citation |

| Binding Affinity (Qualitative) | The Langmuir adsorption parameters at pH 7.5 and 37°C are similar for cholate, glycocholate, and taurocholate anions. | [6] |

| Binding Rate | Adsorption is rapid, occurring within 5 minutes when the concentration of sodium cholate is below the adsorptive capacity of colestipol. | [6] |

| Binding Capacity (Comparative) | A quaternized form of colestipol (col-CH3l) showed a 30% greater binding capacity for sodium glycocholate in water compared to the standard this compound. | [7] |

| Effect of pH | The adsorption of cholate anion is inversely related to pH, indicating a dependency on the ionization state of the copolymer. | [6] |

| Comparative Binding | In a study comparing different bile acid sequestrants, cholestyramine (Questran) was found to bind bile acids faster than colestipol in human duodenal fluid. After 2 hours of incubation with a total bile acid concentration of approximately 7 mM, the unbound bile acid concentration was less than 3 mM with cholestyramine, compared to about 5 mM with colestipol. | [8] |

In Vitro Drug Interaction Studies

As an anion exchange resin, this compound has the potential to bind to other orally administered drugs, which may delay or reduce their absorption.[2] In vitro studies are essential for identifying and characterizing these potential interactions.

Experimental Protocol for In Vitro Drug Binding

A general protocol for assessing the in vitro binding of a drug to colestipol can be adapted from the bile acid binding studies.

-

Materials:

-

This compound

-

The drug of interest

-

Simulated gastric or intestinal fluid

-

Incubator

-

Analytical method to quantify the unbound drug concentration

-

-

Protocol:

-

A known amount of this compound is incubated with a solution of the drug in a physiologically relevant medium (e.g., simulated intestinal fluid).

-

The mixture is incubated at 37°C for a predetermined period.

-

After incubation, the solid resin is separated from the solution (e.g., by centrifugation or filtration).

-

The concentration of the unbound drug in the supernatant/filtrate is measured.

-

The percentage of the drug bound to colestipol is calculated.

-

Data Presentation: Drug and Vitamin Interactions

In vitro studies have indicated that this compound can bind to a number of drugs and may interfere with the absorption of fat-soluble vitamins.

| Interacting Substance | In Vitro Finding/Recommendation | Citation |

| Various Drugs | In vitro studies have shown that this compound binds a number of drugs. It is recommended to take other drugs at least one hour before or four hours after colestipol to minimize impeded absorption. | [2] |

| Thyroxine (T4) | Some studies have demonstrated that colestipol can bind T4 in the gut in vitro. | [9] |

| Fat-Soluble Vitamins (A, D, E, K) | Colestipol may interfere with the absorption of fat-soluble vitamins. | [10] |

| Diltiazem | Concomitant administration of colestipol can significantly decrease the absorption of diltiazem from both immediate-release and sustained-release formulations. In one study, the AUC(0-infinity) and C(max) of diltiazem were reduced by 22% and 36% respectively for the SR formulation, and by 27% and 33% for the IR formulation. | [11] |

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the core mechanism of this compound and the general workflow for in vitro binding studies.

Conclusion